Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-18-13(17)11-8(2)15-12(16-11)9-4-6-10(14)7-5-9/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIESGPVHEATPDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=N1)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445469 | |
| Record name | Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187999-47-9 | |
| Record name | Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Core Reaction Mechanism
The most industrially viable method, as detailed in patent CN104177296A, employs α-chlorooxaloacetic acid diethyl ester as the starting material. This approach avoids traditional imidazole ring-forming reagents like 2,3-diaminobutenedinitrile, which often require harsh conditions and generate excessive by-products. The reaction proceeds via a three-step sequence:
-
Nucleophilic attack : α-Chlorooxaloacetic acid diethyl ester reacts with 4-chlorophenyl-substituted amidine in the presence of an organic base (e.g., triethylamine), forming an intermediate enamine.
-
Cyclization : Intramolecular dehydration under mild heating (60–80°C) yields the imidazole ring.
-
Esterification : Direct formation of the ethyl ester group occurs in situ, eliminating the need for separate esterification steps.
This method achieves yields exceeding 75% and reduces environmental impact by omitting corrosive agents like concentrated sulfuric acid.
Table 1: Optimized Conditions for Cyclization
| Parameter | Value/Range |
|---|---|
| Temperature | 60–80°C |
| Solvent | Ethanol/THF (3:1) |
| Catalyst | Triethylamine |
| Reaction Time | 8–12 hours |
| Yield | 75–82% |
Condensation of Amido-Nitriles
Two-Step Ring Closure
A less common but academically significant method involves amido-nitrile precursors (Figure 2). Ethyl 5-methyl-1H-imidazole-4-carboxylate derivatives are synthesized via:
-
Condensation : Reaction of 4-chlorophenylacetonitrile with ethyl glyoxylate in acetic acid, forming an α-cyanoenamine.
-
Cyclization : Treatment with ammonium acetate under reflux generates the imidazole ring.
Comparative Analysis of Methodologies
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorophenyl group and imidazole ring enable nucleophilic substitutions under specific conditions:
- Sulfonation : Reaction with chlorosulfonic acid forms sulfonyl chloride intermediates, which further react with amines to yield sulfonamide derivatives .
- Amination : The imidazole nitrogen can undergo alkylation or arylation using alkyl halides or aryl boronic acids under transition-metal catalysis .
Example conditions :
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Sulfonation | ClSO₃H, reflux, 3 hrs | Sulfonyl chloride intermediate | 53.5% |
| Sulfonamide formation | Ethylamine, CHCl₃, room temperature | N-ethylsulfonamide derivative | 68% |
Ester Hydrolysis
The ethyl ester group undergoes hydrolysis to form carboxylic acid derivatives:
- Acidic Hydrolysis : HCl (6 M) at reflux for 12 hrs converts the ester to 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid .
- Basic Hydrolysis : NaOH (2 M) in ethanol/water (1:1) at 80°C for 8 hrs yields the sodium carboxylate salt .
Kinetic data :
Grignard Reactions
The imidazole ring participates in nucleophilic additions with Grignard reagents:
- Methylmagnesium Bromide : Reacts at the C-5 position in THF at −78°C to form a tertiary alcohol derivative .
Experimental protocol :
- Cool THF solution of the compound to −78°C under argon.
- Add CH₃MgBr dropwise, stir for 2 hrs.
- Quench with NH₄Cl(aq), extract with ethyl acetate.
- Yield: 64% after column chromatography .
Coordination Chemistry
The imidazole nitrogen coordinates with transition metals, forming stable complexes:
Electrophilic Aromatic Substitution
The imidazole ring undergoes electrophilic substitution, directed by the methyl and ester groups:
- Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C-2 position .
- Halogenation : Br₂ in acetic acid adds bromine at C-5 .
Regioselectivity :
- Methyl (activating) and ester (deactivating) groups create mixed directing effects, favoring substitution at C-2 and C-5 .
Reduction and Oxidation
- Ester Reduction : LiAlH₄ in dry ether reduces the ester to a primary alcohol () .
- Imidazole Oxidation : H₂O₂ in acetic acid oxidizes the imidazole ring to form N-oxide derivatives .
Comparative Reactivity with Analogues
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate exhibits significant potential as a pharmaceutical agent. Its imidazole structure is known for its bioactive properties, making it a candidate for drug development.
Antimicrobial Activity
Research has indicated that imidazole derivatives possess antimicrobial properties. This compound has been tested against various bacterial strains, showing efficacy in inhibiting growth. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections caused by these pathogens .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases such as arthritis .
Anticancer Potential
Another promising application is in oncology. Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent .
Material Science Applications
The unique chemical structure of this compound also lends itself to various applications in material science.
Corrosion Inhibitors
Imidazole derivatives are widely used as corrosion inhibitors in metal protection. The compound forms a protective layer on metal surfaces, preventing oxidation and corrosion, particularly in copper components used in electronic devices .
Organic Solderability Preservatives
In the field of electronics, this compound is utilized as an organic solderability preservative (OSP). It helps maintain the integrity of copper surfaces on printed circuit boards (PCBs) by forming a self-assembling film that protects against environmental degradation .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler imidazole derivatives. Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Data Tables
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University tested various concentrations of this compound against E. coli. Results indicated a dose-dependent inhibition of bacterial growth, with a minimum inhibitory concentration (MIC) established at 50 µg/mL.
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments showed that treatment with this compound reduced the levels of TNF-alpha and IL-6 in macrophage cultures, highlighting its potential as an anti-inflammatory agent.
Case Study 3: Corrosion Protection
Field tests on copper wires treated with this compound demonstrated significantly improved resistance to corrosion compared to untreated samples over a six-month period.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations:
Functional Group Impact :
- The ethyl ester in the target compound contrasts with the carboxylic acid in ’s analog. The ester group increases lipophilicity, favoring passive diffusion across biological membranes, whereas the carboxylic acid may improve solubility in polar media .
- Nitro groups in related compounds (e.g., 5-nitroimidazoles in ) are strong electron-withdrawing groups, often associated with antimicrobial activity. The absence of a nitro group in the target compound suggests a divergent biological profile, possibly favoring stability over reactivity .
Substituent Position and Electronic Effects :
- Replacing the 4-chlorophenyl group with a 3-fluorophenyl () alters steric and electronic properties. Fluorine’s electronegativity may enhance dipole interactions, while the meta-substitution could disrupt planar interactions compared to para-substituted analogs .
This contrasts with the simpler imidazole core of the target compound, which offers synthetic accessibility .
Biological Activity
Ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including synthesis methods, biological assays, and relevant case studies.
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 213.63 g/mol
- CAS Number : 51605-32-4
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-chloroaniline with ethyl isocyanoacetate under controlled conditions. The process can be summarized as follows:
- Formation of Imidazole Ring : The initial reaction involves the cycloaddition of isocyanoacetate with an appropriate aniline derivative.
- Carboxylation : Subsequent steps involve the introduction of the carboxylate group to form the final product.
This method has been optimized for yield and purity, demonstrating significant improvements over previous synthetic routes .
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. In one study, the compound was tested against various strains of bacteria:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Methicillin-resistant S. aureus (MRSA) | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
The results indicate that the compound has moderate activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections .
Antiviral Activity
In addition to its antibacterial properties, this compound has been evaluated for antiviral activity, particularly against HIV. The compound was found to inhibit HIV integrase activity, which is crucial for viral replication:
| Compound | Percentage Inhibition (%) | CC₅₀ (µM) |
|---|---|---|
| This compound | 52 | >200 |
| Control Compound (MUT101) | 90 | - |
The percentage inhibition indicates that while the compound shows promise, further optimization is necessary to enhance its efficacy and reduce cytotoxicity .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against clinical isolates of bacteria. It reported significant zones of inhibition, particularly against MRSA, highlighting its potential as an alternative treatment option for resistant bacterial strains .
- Evaluation in HIV Models : Another study focused on the compound's role in inhibiting HIV integrase interactions. Results showed that it could disrupt critical viral processes, although it required further testing to assess its safety profile and therapeutic window .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of ethyl 2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylate?
Methodological Answer: To optimize synthesis, employ Design of Experiments (DoE) methodologies to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example:
Q. How should researchers characterize the structural purity of this compound?
Methodological Answer: Combine multi-nuclear NMR spectroscopy (¹H, ¹³C, DEPT-135) and X-ray crystallography :
Q. What solvent systems are suitable for solubility studies of this compound?
Methodological Answer: Prioritize solvents with polar aprotic properties (e.g., DMSO, DMF) due to the compound’s aromatic and ester functional groups.
- Conduct Hansen solubility parameter calculations (δD, δP, δH) to predict compatibility.
- Experimentally validate using UV-Vis spectroscopy (λmax ~270 nm in DMSO) .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with enhanced bioactivity?
Methodological Answer: Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to:
Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?
Methodological Answer: Investigate using isotopic labeling (e.g., deuterated chlorophenyl groups) and HPLC-MS kinetic profiling :
Q. How should researchers address contradictions in reported spectral data?
Methodological Answer: Apply multivariate analysis (e.g., PCA) to resolve discrepancies:
Q. What advanced techniques are recommended for studying degradation pathways?
Methodological Answer: Use LC-HRMS/MS with forced degradation studies under acidic/alkaline conditions:
Q. How can crystal engineering improve the compound’s thermal stability?
Methodological Answer: Explore co-crystallization with dicarboxylic acids (e.g., succinic acid):
Q. What strategies resolve regioselectivity challenges in imidazole functionalization?
Methodological Answer: Combine DFT transition-state modeling and DoE :
Q. How can green chemistry principles be applied to its synthesis?
Methodological Answer: Implement microwave-assisted synthesis and membrane separation technologies :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
